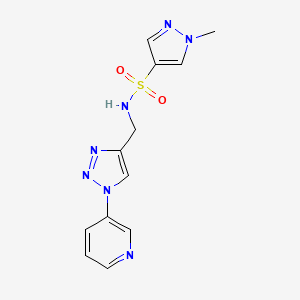

1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H13N7O2S and its molecular weight is 319.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

Research has focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. These efforts include creating pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, showcasing the versatility of sulfonamide in contributing to the synthesis of compounds with significant antibacterial activity. Compounds have been tested for their efficacy against various bacterial strains, highlighting the potential of sulfonamide-based molecules in addressing antibiotic resistance and infectious diseases (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Heterocycles

The exploration into sulfonamide-based heterocycles extends to their antimicrobial properties. By manipulating the sulfonamido pyrazole structure, researchers have developed compounds with enhanced activity against a range of pathogens. This includes the synthesis of f, g-unsaturated ketones, semicarbazones, and thiosemicarbazones, which were further reacted to produce pyrazoles, isoxazoles, and pyrimidinethiones. Such studies underscore the chemical diversity achievable with sulfonamide scaffolds and their application in developing novel antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).

Sulfonamide Hybrids for Therapeutic Applications

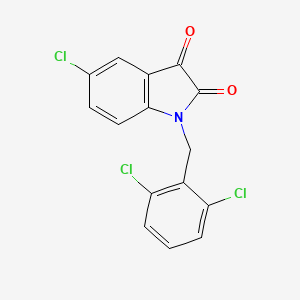

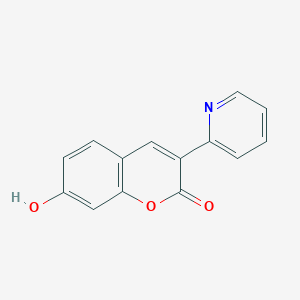

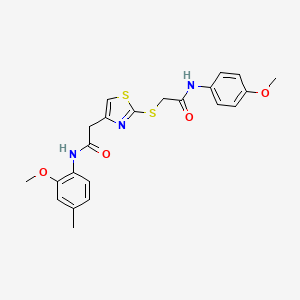

The combination of sulfonamides with other biologically active heterocycles has opened new avenues in drug development, particularly in creating hybrid compounds with multifaceted therapeutic applications. These sulfonamide hybrids have been pursued for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties, among others. Recent advancements have highlighted the successful integration of sulfonamides with coumarin, indole, pyridine, and other heterocyclic structures, demonstrating the potential of such hybrids in enhancing drug efficacy and specificity (Massah et al., 2022).

Sulfonamido Compounds as Cyclooxygenase-2 Inhibitors

The search for effective cyclooxygenase-2 (COX-2) inhibitors, crucial for managing inflammation and pain, has led to the identification of sulfonamide-containing 1,5-diarylpyrazole derivatives as promising candidates. Through extensive structure-activity relationship studies, compounds exhibiting potent and selective inhibition of COX-2 have been identified, contributing to the development of new therapeutic agents for conditions such as arthritis (Penning et al., 1997).

Novel Sulfone-linked Bis Heterocycles

The creation of sulfone-linked bis heterocycles integrating pyrazolines with thiadiazoles, oxadiazoles, and triazoles showcases the innovative approaches in leveraging sulfonamide chemistry for medicinal chemistry applications. These compounds have been evaluated for their antimicrobial activity, providing insights into the structure-activity relationships essential for designing more effective antimicrobial agents (Padmavathi et al., 2008).

Eigenschaften

IUPAC Name |

1-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2S/c1-18-9-12(7-14-18)22(20,21)15-5-10-8-19(17-16-10)11-3-2-4-13-6-11/h2-4,6-9,15H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTLOCCKQTVIQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)

![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)

![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)